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molecular formula C7H11N3O2 B8507233 ethyl 2-(4-methyltriazol-1-yl)acetate CAS No. 1154030-60-0

ethyl 2-(4-methyltriazol-1-yl)acetate

Cat. No. B8507233
M. Wt: 169.18 g/mol
InChI Key: LRCRJWSWTZYILW-UHFFFAOYSA-N
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Patent
US08653111B2

Procedure details

2.0 g (14.2 mmol) (4-methyl-1H-1,2,3-triazol-1-yl)acetic acid are dissolved in 30 ml ethanol and 10 drops of conc. sulfuric acid are added. The reaction mixture is stirred at RT for 16 h. For working up, the mixture is concentrated in vacuo, ethyl acetate is added to the residue and the suspension is washed with half-concentrated sodium bicarbonate solution. The organic phase is dried over magnesium sulfate, the solvent is removed completely on a rotary evaporator and the solid is dried in vacuo.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[N:4][N:5]([CH2:7][C:8]([OH:10])=[O:9])[CH:6]=1.[CH2:11](O)[CH3:12]>S(=O)(=O)(O)O>[CH2:11]([O:9][C:8](=[O:10])[CH2:7][N:5]1[CH:6]=[C:2]([CH3:1])[N:3]=[N:4]1)[CH3:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1N=NN(C1)CC(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated in vacuo, ethyl acetate
ADDITION
Type
ADDITION
Details
is added to the residue
WASH
Type
WASH
Details
the suspension is washed with half-concentrated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed completely on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the solid is dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)OC(CN1N=NC(=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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